
1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a useful research compound. Its molecular formula is C19H21IN4OS and its molecular weight is 480.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.40 g/mol
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Cell Cycle Inhibition : The compound has been shown to inhibit the cell cycle at the G0/G1 and G2/M phases, which is critical for cancer cell proliferation. This inhibition is likely due to its interaction with key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : The compound selectively induces apoptosis in transformed cells, particularly those expressing SV40 large T-antigen. This effect is dose-dependent and correlates with reduced colony formation efficiency in lung cancer cell lines .
- Protein Regulation : Western blot analyses have demonstrated that treatment with this compound leads to upregulation of tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin B1 and CDK1 .
Efficacy in Animal Models
In preclinical studies using SCID mouse models bearing human tumors derived from HCT-116 and NCI-H460 cells, the compound exhibited promising efficacy at doses significantly lower than the maximum tolerated dose (MTD) .
Study 1: Antitumor Activity
A study conducted on various cancer cell lines evaluated the antitumor efficacy of the compound. The results indicated:
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
HCT-116 | 5.0 | 70 |
NCI-H460 | 3.5 | 65 |
A549 (Lung) | 4.0 | 60 |
This data illustrates the compound's potential as a chemotherapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in its action:
- Pathway Activation : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors.
- Cell Cycle Arrest : It effectively halts cell cycle progression through modulation of CDK activity.
Propiedades
IUPAC Name |
[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS.HI/c1-13-6-8-14(9-7-13)18(24)22-10-11-23-12-17(25-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVXPJHEMCVBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.